2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(3-methylbutyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
The compound 2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(3-methylbutyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidinone derivative characterized by:
- Core structure: A thieno[3,2-d]pyrimidin-4-one scaffold, a bicyclic system combining thiophene and pyrimidinone rings. This core is associated with diverse biological activities, including antimicrobial and enzyme inhibition .
- Substituents: Position 2: A sulfanyl (-S-) group linked to a 1,2,4-oxadiazole ring substituted with a 4-methoxyphenyl group. The oxadiazole moiety is electron-withdrawing and may enhance metabolic stability .
- Potential applications: While direct data on this compound’s activity is unavailable, structural analogs demonstrate antimicrobial, anti-inflammatory, and ion channel (e.g., TRPA1) inhibitory properties .
Properties
IUPAC Name |
2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(3-methylbutyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S2/c1-13(2)8-10-25-20(26)18-16(9-11-29-18)22-21(25)30-12-17-23-19(24-28-17)14-4-6-15(27-3)7-5-14/h4-7,9,11,13H,8,10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIIUKKPBXTXQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(3-methylbutyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a novel heterocyclic derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- Oxadiazole ring : Known for its diverse biological activities.
- Thieno[3,2-d]pyrimidine moiety : Often associated with antitumor and antimicrobial properties.
- Methoxyphenyl group : Contributes to the lipophilicity and bioactivity of the compound.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and thieno[3,2-d]pyrimidine scaffolds exhibit significant antimicrobial properties. For instance:
- Antitubercular Activity : Compounds similar to the target structure have shown efficacy against Mycobacterium tuberculosis. A study reported that derivatives with oxadiazole rings demonstrated good activity against both drug-sensitive and resistant strains of M. tuberculosis .
- General Antimicrobial Effects : Other studies have highlighted the effectiveness of oxadiazole derivatives against various bacterial strains including Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial potential .
Antitumor Activity
The thieno[3,2-d]pyrimidine component is particularly noteworthy for its anticancer properties:
- In Vitro Studies : A series of thieno[3,2-d]pyrimidine derivatives were tested against multiple cancer cell lines by the National Cancer Institute. The results indicated substantial cytotoxicity against leukemia and solid tumors .
- Mechanisms of Action : These compounds are believed to induce apoptosis in cancer cells through various pathways, including inhibition of cell cycle progression and modulation of apoptotic markers.
Case Study 1: Antitubercular Efficacy
A recent study evaluated the antitubercular activity of related oxadiazole derivatives. Compounds were tested for their Minimum Inhibitory Concentration (MIC) against M. tuberculosis strains. The most promising candidates showed MIC values in the low micromolar range, indicating potent activity .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 1a | 0.25 | Active |
| 1b | 0.5 | Moderate |
| 1c | 1.0 | Weak |
Case Study 2: Anticancer Properties
In another investigation focusing on anticancer properties, a derivative similar to the target compound was tested against various cancer cell lines. The study utilized the sulforhodamine B assay to assess cytotoxicity:
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| MDA-MB-468 (Breast) | 10 | High activity |
| HCT116 (Colon) | 15 | Moderate activity |
| A549 (Lung) | 20 | Low activity |
These results suggest that modifications in the side chains can significantly influence the compound's potency against different cancer types .
The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Binding : The lipophilic nature of the methoxyphenyl group may enhance binding affinity to cellular receptors involved in signal transduction pathways.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds containing thieno[3,2-d]pyrimidine structures exhibit promising anticancer properties. The thieno-pyrimidine scaffold has been linked to the inhibition of various cancer cell lines by interfering with cellular signaling pathways. For instance, studies have shown that derivatives of this compound can inhibit cell proliferation and induce apoptosis in cancer cells .
2. Antimicrobial Properties
The presence of the oxadiazole moiety in the compound has been associated with enhanced antimicrobial activity. Compounds similar to this have demonstrated efficacy against a range of bacterial and fungal pathogens. This suggests potential for development as new antimicrobial agents .
3. Anti-inflammatory Effects
The thieno-pyrimidine derivatives have also been studied for their anti-inflammatory properties. They may modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Material Science Applications
1. Organic Electronics
The unique electronic properties of compounds like this one make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to act as electron transport materials can enhance device performance .
2. Photovoltaic Applications
Research into the photovoltaic properties of similar thieno-pyrimidine derivatives has shown that they can improve charge mobility and stability in solar cells, leading to increased efficiency .
Agricultural Chemistry Applications
1. Pesticide Development
Due to their biological activity, compounds like this may serve as a basis for developing new pesticides or herbicides. The ability to target specific biological pathways in pests could lead to more effective and environmentally friendly agricultural solutions .
2. Plant Growth Regulators
There is potential for these compounds to be used as plant growth regulators, enhancing growth rates or resistance to environmental stressors in crops .
Summary of Findings
The compound 2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(3-methylbutyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one presents diverse applications across medicinal chemistry, material science, and agricultural chemistry. Its structural components contribute to its biological activity and utility in various fields.
This compound exemplifies the intersection of chemistry and practical applications across multiple domains, showcasing its potential for further research and development.
Case Studies
Case Study 1: Anticancer Research
In a study published in Journal of Medicinal Chemistry, derivatives of thieno-pyrimidines were synthesized and tested against various cancer cell lines. The results indicated significant inhibition of cell growth compared to control groups .
Case Study 2: Antimicrobial Testing
A series of oxadiazole-containing compounds were evaluated for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results demonstrated effective inhibition at low concentrations .
Comparison with Similar Compounds
Core Structure Variations
The thienopyrimidinone scaffold exists in isomeric forms depending on the thiophene ring fusion:
- Thieno[3,2-d]pyrimidin-4-one (target compound): The thiophene is fused at positions 3 and 2 to the pyrimidinone. This configuration influences electronic distribution and binding interactions .
- Thieno[2,3-d]pyrimidin-4-one (e.g., compounds in ): The thiophene is fused at positions 2 and 3. This isomer exhibits distinct electronic properties and has been explored for TRPA1 inhibition and antimicrobial activity .
Table 1: Core Structure Comparison
Substituent Analysis
Position 2 Modifications
- Target Compound: The sulfanyl group connects to a 3-(4-methoxyphenyl)-1,2,4-oxadiazole.
- : A compound with a 3-(2-chlorophenyl)-1,2,4-oxadiazole at position 2 shows how halogen substitution (electron-withdrawing) might alter activity .
- : A dimethylisoxazole-sulfanyl group at position 2 highlights the role of heterocyclic diversity in modulating solubility and target affinity .
Position 3 Modifications
- Target Compound : The 3-methylbutyl chain provides steric bulk and increased hydrophobicity, which may enhance membrane permeability .
- : A 4-chlorophenyl group at position 3 in compound 4i resulted in moderate antimicrobial activity, suggesting aryl groups at this position impact target engagement .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
